Trifluoromethane-t

Laser isotope separation Infrared spectroscopy Tritium recovery

Trifluoromethane-t (CAS 811-69-8), systematically named trifluoro(tritio)methane or CTF₃, is the tritium-labeled isotopologue of fluoroform (CHF₃). It belongs to the trihalomethane family and is classified as a radiolabeled hydrofluorocarbon.

Molecular Formula CHF3
Molecular Weight 72.022 g/mol
CAS No. 811-69-8
Cat. No. B12641937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethane-t
CAS811-69-8
Molecular FormulaCHF3
Molecular Weight72.022 g/mol
Structural Identifiers
SMILESC(F)(F)F
InChIInChI=1S/CHF3/c2-1(3)4/h1H/i1T
InChIKeyXPDWGBQVDMORPB-CNRUNOGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethane-t (CAS 811-69-8): Procurement-Relevant Baseline for Tritiated Fluoroform in Laser Isotope Separation and Tracer Applications


Trifluoromethane-t (CAS 811-69-8), systematically named trifluoro(tritio)methane or CTF₃, is the tritium-labeled isotopologue of fluoroform (CHF₃). It belongs to the trihalomethane family and is classified as a radiolabeled hydrofluorocarbon. Unlike the non-labeled parent CHF₃ (CAS 75-46-7) used as a refrigerant (R-23) and plasma etchant, or the deuterated analog CDF₃ (CAS 558-22-5) employed in deuterium laser isotope separation, CTF₃ carries the radioactive hydrogen isotope tritium (³H), imparting a molecular weight of 72.022 g/mol [1]. This isotopic substitution generates distinct vibrational absorption bands—notably the ν₂ C–F stretching mode centered at 1077.0 cm⁻¹ and the ν₁ band at 1930.3 cm⁻¹—that are spectroscopically resolvable from both CHF₃ and CDF₃, forming the physical basis for its primary application as a working molecule in tritium recovery and laser isotope separation (LIS) processes [2]. The compound is also employed as a radiotracer where its β⁻ decay (half-life 12.43 years) enables detection at parts-per-billion levels via liquid scintillation counting or accelerator mass spectrometry.

Why Unlabeled Trifluoromethane (CHF₃) or Deuterated CDF₃ Cannot Substitute for Trifluoromethane-t in High-Stakes Separation and Tracing Workflows


Procurement specialists and principal investigators evaluating trifluoromethane isotopologues must recognize that CHF₃, CDF₃, and CTF₃ are not functionally interchangeable. The tritium atom in CTF₃ serves as both a radioactive emission source and a mass-differentiated reporter nucleus, enabling two capabilities absent in the non-radioactive analogs: (a) selective infrared multiphoton dissociation (IRMPD) at laser wavelengths where CHF₃ and CDF₃ are transparent, permitting single-step tritium recovery from parts-per-million level mixtures, and (b) direct radiotracing via β⁻ counting without requiring secondary derivatization. Substituting CHF₃ for CTF₃ in a laser isotope separation reactor would eliminate the spectroscopic handle needed for selective T/H separation; substituting CDF₃ would switch the target isotope from tritium to deuterium, fundamentally altering the separation objective. The quantitative evidence below demonstrates that CTF₃ occupies a distinct operational niche defined by its specific radioactivity, isotopic selectivity factors, and spectral discrimination ratios that are inaccessible to its non-tritiated counterparts [1].

Trifluoromethane-t (CTF₃) Quantitative Differentiation Evidence: Head-to-Head Data vs. CHF₃, CDF₃, and Alternative Halomethane Working Molecules


Infrared Absorption Band Resolvability: CTF₃ ν₂ Band at 1077.0 cm⁻¹ Enables Selective Laser Excitation Where CHF₃ and CDF₃ Exhibit Weak or No Absorption

The experimentally measured infrared absorption spectrum of nearly pure CTF₃ reveals a strong ν₂ (C–F stretching) band centered at 1077.0 cm⁻¹ and a ν₁ band at 1930.3 cm⁻¹, matching frequencies calculated from the CHF₃ and CDF₃ general harmonic force fields [1]. At the CO₂ laser-accessible wavenumber of ~1064 cm⁻¹ (corresponding to the 9.4 μm emission band), the absorption cross-section of CTF₃ is significantly stronger than that of CHF₃ or CDF₃, both of which exhibit only weak absorption in this region [2]. This spectral contrast establishes the physical basis for isotopically selective IRMPD: a CO₂ laser tuned to the CTF₃ ν₂ band can deposit sufficient energy to dissociate CTF₃ while leaving CHF₃ and CDF₃ essentially unperturbed.

Laser isotope separation Infrared spectroscopy Tritium recovery

Intrinsic Tritium Isotope Selectivity Amplification by Buffer Gas: Selectivity Jumps from 34 to 580 with Argon Addition in CTF₃/CHF₃ System

In the CTF₃/CHF₃ multiphoton dissociation system studied by Takeuchi et al., the intrinsic tritium/protium isotopic selectivity and the critical fluence for dissociation were quantitatively measured as a function of argon buffer gas pressure [1]. Without buffer gas, the intrinsic selectivity (defined as the ratio of specific dissociation rate constants k_CTF₃/k_CHF₃) was 34, and the critical fluence for CTF₃ dissociation was 136 J/cm². Upon addition of 100 Torr argon, the critical fluence dropped to 34 J/cm²—a 4-fold reduction in the energy threshold—while the intrinsic selectivity surged to 580, representing a 17-fold improvement. This demonstrates that CTF₃ in CHF₃ can achieve commercially relevant single-step enrichment with manageable laser fluence when buffer gas is optimized.

Isotopic selectivity Critical fluence Multiphoton dissociation

Comparative Optical Selectivity for Deuterium Separation: Trifluoromethane-d (CDF₃) Delivers 2500 Optical Selectivity at 0.5 J/cm², Outperforming CHDF₂ (800) and CF₃CDCl₂ (80) by 3× and 31× Respectively

Marling, Herman, and Thomas conducted a systematic photochemical performance comparison of three halogenated methanes—trifluoromethane (CDF₃/CHF₃), difluoromethane (CHDF₂/CH₂F₂), and Freon 123 (CF₃CDCl₂/CF₃CHCl₂)—for deuterium laser isotope separation [1]. At 0.5 J/cm² fluence with added buffer gas, the deuterium optical selectivity in absorption was 2500 for CDF₃ at 10.21 μm, versus 800 for CHDF₂ at 10.48 μm and only 80 for CF₃CDCl₂ at 10.65 μm. Moreover, the single-step deuterium enrichment factor for natural-abundance trifluoromethane at 100 Torr (10.21 μm) reached 11,000 (+4000/−2000), compared with 2500 ± 500 for difluoromethane at 200 Torr and 1200 ± 300 for Freon 123 at 30–100 Torr. The CDF₃ optical selectivity attained a maximum of 8000 below 0.01 J/cm² fluence [1].

Deuterium enrichment Optical selectivity Multiphoton dissociation

Low-Temperature T/H Separation Selectivity Exceeding 10,000: CTF₃ in CHF₃ at −78 °C Achieves Ultra-High Enrichment at Industrially Relevant Pressures of 85–205 Torr

Takeuchi and co-workers systematically optimized the CO₂-laser-induced multiphoton dissociation of CTF₃ as a function of temperature, pressure, and irradiation wavenumber [1]. At a gas temperature of −78 °C with CHF₃ pressure in the range of 85–205 Torr and laser irradiation at 1057 cm⁻¹, isotopic selectivities exceeding 10⁴ (i.e., >10,000:1 discrimination in favor of CTF₃ dissociation over CHF₃) were reproducibly observed. This represents a two-order-of-magnitude improvement over room-temperature operation, where selectivities are typically in the 34–580 range. The experimental parameter space spanned wavenumbers of 1052–1087 cm⁻¹, temperatures from +25 °C to −78 °C, and CHF₃ pressures from 5 to 205 Torr [1].

Low-temperature isotope separation Tritium enrichment CO₂ laser photolysis

Specific Radioactivity and Ultra-Trace Detectability: CTF₃ at 0.23 µCi/mL Enables Tritium Quantification at 0.20 ppm Concentration in Process Streams

The specific radioactivity of tritiated trifluoromethane synthesized for laser isotope separation studies was measured at 0.23 microcurie per milliliter (µCi/mL) [1]. Using this CTF₃, infrared multiphoton decomposition experiments demonstrated efficient tritium separation at initial tritium concentrations as low as 0.20 parts per million (ppm) in CHF₃. This corresponds to a detection and processing capability at the sub-parts-per-million level. By comparison, non-radioactive CHF₃ provides no intrinsic radioactive signal, and CDF₃ requires mass spectrometric detection with typical practical limits in the parts-per-thousand range for hydrogen isotope ratio measurements unless high-resolution IRMS is employed.

Radiotracing Specific radioactivity Environmental monitoring

Ternary H/D/T Mixture Separation: Selective CDF₃ Decomposition with >10-Fold Single-Step Separation Factor While CTF₃ and CHF₃ Remain Intact

Makide et al. demonstrated the first successful separation of the middle component (deuterium as CDF₃) from a ternary H/D/T isotopic mixture of trifluoromethanes using CO₂ laser multiphoton dissociation [1]. A TEA CO₂ laser tuned to the R(12) transition at 970.5 cm⁻¹ decomposed more than 60% of the CDF₃ in the photolysis cell within 10 minutes of irradiation, while CHF₃ and CTF₃ remained virtually unchanged. Crucially, the tritium specific activity in the residual gas increased remarkably as CDF₃ was selectively removed, confirming that CTF₃ passes through the photolysis step unaltered. The single-step separation factors for the middle component exceeded 10, establishing a proof-of-principle for sequential hydrogen isotope separation from ternary mixtures—a scenario directly relevant to tritium recovery from heavy water reactor coolant.

Ternary isotope separation Multiphoton dissociation Hydrogen isotope recovery

Trifluoromethane-t (CTF₃) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Tritium Recovery from Nuclear Reactor Light- and Heavy-Water Coolant via CO₂ Laser Multiphoton Dissociation

CTF₃ synthesized from reactor coolant-derived tritium serves as the working molecule in a closed-loop laser isotope separation process. As established by Herman and Marling [1], the ν₂ absorption band of CTF₃ at 1077.0 cm⁻¹ is resolvable from CHF₃, enabling selective CO₂ laser excitation. At −78 °C and 85–205 Torr CHF₃, single-step selectivities exceeding 10⁴ have been demonstrated [2], and the addition of 100 Torr argon buffer reduces critical fluence to 34 J/cm² while boosting selectivity to 580 at room temperature [3]. The photodissociation product (HF and C₂F₄) is chemically separated, and tritium-depleted CHF₃ is recycled. The specific radioactivity of 0.23 µCi/mL allows real-time process monitoring at sub-ppm tritium concentrations [4]. This scenario applies to CANDU reactor tritium removal facilities and fusion fuel cycle tritium plants.

Sequential Hydrogen Isotope Separation from Ternary H/D/T Mixtures for Heavy Water Upgrading

In a ternary CHF₃/CDF₃/CTF₃ mixture, CTF₃ demonstrates photochemical inertness under conditions optimized for CDF₃ decomposition. Makide et al. showed that a TEA CO₂ laser at 970.5 cm⁻¹ decomposes >60% of CDF₃ in 10 minutes with single-step separation factors exceeding 10, while CTF₃ and CHF₃ remain virtually unchanged [5]. This enables a sequential cascade: first deuterium is stripped via CDF₃ photolysis, then tritium is concentrated in the residual CTF₃-enriched fraction for subsequent recovery using the ν₂ band excitation at 1077.0 cm⁻¹. The two-step sequence exploits the spectroscopically distinct absorption bands of CDF₃ and CTF₃, a capability that single-isotopologue working molecules cannot provide.

Calibrated Radiotracer for Atmospheric Dispersion and Subsurface Fluid Flow Studies

CTF₃ with a certified specific radioactivity (e.g., 0.23 µCi/mL as reported by Kato et al. [4]) can be deployed as a conservative gas-phase radiotracer. Unlike SF₆, which requires electron capture detection with practical limits in the parts-per-trillion range but lacks isotopic specificity, CTF₃ provides a dual detection modality: real-time β⁻ counting for tritium and GC-ECD for the fluorocarbon backbone. An OSTI technical report comparing CHF₃, tetrafluoroethane, and octafluoropropane to SF₆ as vapor phase tracers confirmed that halogenated methanes exhibit favorable sorption/degradation profiles in saturated and unsaturated geological media [6]. The tritium label adds a radioactive decay signature that is immune to chemical interference, enabling unambiguous tracer identification in complex environmental matrices where multiple fluorocarbon tracers may co-elute.

Fundamental Spectroscopic Reference for Tritium-Containing Molecular Force Field Development

The experimentally measured infrared spectrum of CTF₃ published by Herman and Marling [1] provides the only high-resolution vibrational frequency dataset for a simple tritium-substituted halomethane. The agreement between observed CTF₃ bands (ν₂: 1077.0 cm⁻¹; ν₁: 1930.3 cm⁻¹) and those calculated from CHF₃/CDF₃ general harmonic force fields validates the Wilson FG matrix approach for predicting spectra of other tritiated halomethanes [1]. This makes CTF₃ an essential reference standard for computational chemistry groups developing anharmonic force field models for radioactive molecules, for spectroscopists calibrating laser isotope separation systems, and for nuclear forensic laboratories requiring authenticated spectral libraries of tritiated compounds.

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